Kenpaullone
Kenpaullone
Kenpaullone is an indolobenzazepine that is paullone in which the hydrogen at position 9 is replaced by a bromo substituent. It is an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3beta (GSK3beta). It has a role as a geroprotector, an EC 2.7.11.26 (tau-protein kinase) inhibitor, a cardioprotective agent and an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor. It is an indolobenzazepine, a lactam and an organobromine compound. It is functionally related to a paullone.
Brand Name:
Vulcanchem
CAS No.:
142273-20-9
VCID:
VC0531685
InChI:
InChI=1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20)
SMILES:
C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br
Molecular Formula:
C16H11BrN2O
Molecular Weight:
327.17 g/mol
Kenpaullone
CAS No.: 142273-20-9
Cat. No.: VC0531685
Molecular Formula: C16H11BrN2O
Molecular Weight: 327.17 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Kenpaullone is an indolobenzazepine that is paullone in which the hydrogen at position 9 is replaced by a bromo substituent. It is an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3beta (GSK3beta). It has a role as a geroprotector, an EC 2.7.11.26 (tau-protein kinase) inhibitor, a cardioprotective agent and an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor. It is an indolobenzazepine, a lactam and an organobromine compound. It is functionally related to a paullone. |
|---|---|
| CAS No. | 142273-20-9 |
| Molecular Formula | C16H11BrN2O |
| Molecular Weight | 327.17 g/mol |
| IUPAC Name | 9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one |
| Standard InChI | InChI=1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20) |
| Standard InChI Key | QQUXFYAWXPMDOE-UHFFFAOYSA-N |
| SMILES | C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br |
| Canonical SMILES | C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br |
| Appearance | White to off-white solid powder |
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